molecular formula C20H16BCl2NO3 B1667273 3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane CAS No. 872044-70-7

3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane

Cat. No. B1667273
M. Wt: 400.1 g/mol
InChI Key: ZTLSOLUCMQEGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AN 0128, also known as CRM-0005 and ONT-0001, is a tumour necrosis factor alpha (TNF-α) inhibitor potentially for the treatment of atopic dermatitis.

Scientific Research Applications

Antibacterial and Anti-Inflammatory Properties

A study identified 3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane (also known as AN0128) as having significant antibacterial and anti-inflammatory activities. This compound was screened among a series of borinic acid picolinate esters and exhibited promising results, leading to its clinical development for dermatological conditions (Baker et al., 2006).

Role in Synthesis Processes

The compound has been used in various synthesis processes. For example, it played a role in the novel reduction of 3-hydroxypyridine, which was transformed into (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine through a process involving sodium borohydride and benzyl chloroformate (Sakagami et al., 1996). Additionally, it was involved in the synthesis of bis(2-heteroaryl)borane derivatives, further highlighting its utility in chemical synthesis processes (Köhler et al., 2002).

Applications in Organic Chemistry

The compound has applications in the field of organic chemistry. For example, it was used in the preparation of amine-dicarboxyboranes and their derivatives, demonstrating its versatility in organic synthesis and the formation of complex organic structures (Györi & Berente, 2001).

Planarity and Bonding in Boron Compounds

Research on planar, three-coordinate boron monohydrides ligated by bis(3-methylindolyl)methanes indicated the importance of this compound in understanding the planarity and π donation in boron chemistry (Song et al., 2012).

Boron-Centered Radical Chemistry

The compound also has implications in the study of boron-centered radicals. For instance, EPR studies of n-heterocyclic carbene borane radicals showcased the structural and reactive properties of boron-centered radicals in organic chemistry (Walton et al., 2010).

properties

CAS RN

872044-70-7

Product Name

3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane

Molecular Formula

C20H16BCl2NO3

Molecular Weight

400.1 g/mol

IUPAC Name

bis(3-chloro-4-methylphenyl)boranyl 3-hydroxypyridine-2-carboxylate

InChI

InChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-20(26)19-18(25)4-3-9-24-19/h3-11,25H,1-2H3

InChI Key

ZTLSOLUCMQEGEA-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O

Canonical SMILES

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane
AN-0128
AN0128

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane
Reactant of Route 2
3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane
Reactant of Route 3
3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane
Reactant of Route 4
3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane
Reactant of Route 5
3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane
Reactant of Route 6
3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.